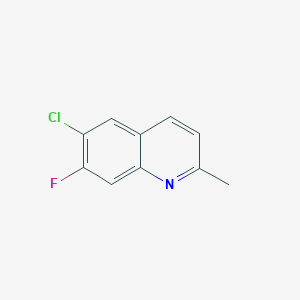

6-Chloro-7-fluoro-2-methyl-quinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Materials Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. nih.govnih.gov Its unique structure is a cornerstone for the synthesis of a multitude of complex molecules, including natural products and pharmacologically active substances. arkpharmtech.comchemicalbook.com The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives through various chemical transformations, including electrophilic and nucleophilic substitutions. nih.gov This adaptability has led to the development of numerous commercially successful drugs for treating malaria, cancer, and bacterial infections. chemicalbook.comresearchgate.net

Beyond medicine, the quinoline scaffold is increasingly explored in materials science. Its rigid, aromatic structure makes it an excellent candidate for creating conjugated polymers with potential applications in optoelectronics and photovoltaics. bldpharm.com Furthermore, quinoline derivatives are used as building blocks for metal-organic frameworks (MOFs), which have potential uses in gas storage and separation, and as catalysts in various chemical reactions. bldpharm.com

Overview of Halogenation Strategies for Quinoline Core Structures

The functionalization of the quinoline core with halogens is a critical strategy for modifying its properties. A variety of methods have been developed to achieve regioselective halogenation.

Classical methods often involve electrophilic substitution reactions, but these can sometimes lack selectivity. Modern synthetic chemistry has produced more sophisticated and precise strategies. One notable advancement is the development of metal-free, regioselective C-H bond halogenation. chiralen.commoldb.commdpi.com This approach allows for the direct functionalization of specific carbon-hydrogen bonds, which is an atom-economical and environmentally friendly strategy. moldb.com

Key halogenation strategies include:

Direct Halogenation with Halogenating Agents: Reagents such as N-halosuccinimides (NCS for chlorination, NBS for bromination) can be used, often under aqueous and metal-free conditions, to achieve selective halogenation at the C5 position of the quinoline ring. mdpi.com

Remote C-H Halogenation: Operationally simple, metal-free protocols have been established for the geometrically challenging C5-H halogenation of 8-substituted quinolines. These reactions can proceed at room temperature using inexpensive and atom-economical reagents like trihaloisocyanuric acid. chiralen.commoldb.commdpi.com

Nucleophilic Substitution: Halogens in the pyridine ring of quinoline, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, allowing for the displacement of other leaving groups to introduce halogens or for the displacement of halogens themselves to build more complex molecules. ariboreagent.com

Summary of Selected Halogenation Strategies for Quinoline

| Strategy | Reagents | Key Features | Typical Position of Halogenation |

|---|---|---|---|

| Metal-Free C-H Halogenation | Trihaloisocyanuric Acid | Metal-free, atom economical, proceeds at room temperature. chiralen.commdpi.com | C5 (on 8-substituted quinolines). moldb.com |

| Aqueous Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | Metal-free, no additional oxidants, short reaction time. mdpi.com | C5. mdpi.com |

| Classical Electrophilic Substitution | Br₂, CuBr₂, etc. | Traditional method, can be less regioselective. | Varies depending on substrate and conditions. |

Research Trajectories for 6-Chloro-7-fluoro-2-methyl-quinoline within Halogenated Quinoline Chemistry

The specific compound this compound is commercially available as a research chemical, primarily listed in the catalogs of chemical suppliers. arkpharmtech.combldpharm.comchiralen.commoldb.comresearchgate.net This availability suggests its role as a specialized building block or intermediate for the synthesis of more complex molecules, rather than an end product with extensively documented applications.

While direct research on this specific compound is not widely published, its structure allows for informed speculation on its potential research trajectories. The presence of both chlorine and fluorine on the benzene portion of the quinoline ring is significant. The judicious introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net The combination of chlorine and fluorine substituents on adjacent positions (6 and 7) offers a unique electronic and steric profile that can be exploited in drug design and materials science.

Potential research directions for this compound include:

As a Synthetic Intermediate: Its primary role is likely as a precursor for more elaborate molecules. The halogen atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

In Medicinal Chemistry: Given that halogenated quinolines have shown potent activity against bacterial biofilms and various cancer cell lines, this compound could serve as a scaffold for developing new therapeutic agents. teb.org.tr The specific 6-chloro-7-fluoro substitution pattern could be investigated for its influence on biological activity and selectivity against specific targets.

In Materials Science: The electron-withdrawing nature of the halogen substituents can tune the electronic and photophysical properties of the quinoline system, making it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 1491163-25-7 arkpharmtech.combldpharm.com |

| Molecular Formula | C₁₀H₇ClFN arkpharmtech.com |

| Molecular Weight | 195.62 g/mol arkpharmtech.com |

| MDL Number | MFCD31697862 bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFYFUGGQFXVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 7 Fluoro 2 Methyl Quinoline and Analogous Halogenated Quinolines

Strategic Approaches in Quinoline (B57606) Synthesis: Methodological Review

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions and innovative synthetic strategies. These methods provide the foundational chemical technology for accessing halogenated quinoline derivatives.

Classical and Modern Annulation Reactions Applicable to Halogenated Quinoline Synthesis

Several classical name reactions remain cornerstones of quinoline synthesis, and their principles are readily adaptable for the preparation of halogenated derivatives by utilizing appropriately substituted precursors.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acids or bases. The versatility of this method allows for the synthesis of diverse halogenated quinolines, provided the corresponding halogenated 2-aminoaryl carbonyl compounds are accessible. Microwave-assisted Friedländer synthesis has been shown to be a rapid and efficient method for assembling halogenated quinolines.

Skraup Synthesis : In the archetypal Skraup reaction, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. This method is highly versatile and can be used to prepare halogenated quinolines by starting with the corresponding halogenated aniline, so long as the reagents can withstand the harsh acidic conditions. A variation, the Skraup-Doebner-von Miller synthesis, utilizes α,β-unsaturated carbonyl compounds.

Knorr Quinoline Synthesis : This method involves the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid, to form 2-hydroxyquinolines (2-quinolones). The synthesis begins with the reaction of an arylamine and a β-ketoester. By using halogenated anilines as starting materials, halogen-substituted 2-quinolones can be prepared.

Pfitzinger Reaction : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. The initial step involves the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound. This method is suitable for preparing halogenated quinoline-4-carboxylic acids if substituted isatins are used.

Povarov Reaction : Described as a formal [4+2] cycloaddition, the Povarov reaction typically involves an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to yield tetrahydroquinolines, which can be oxidized to quinolines. The reaction is often catalyzed by a Lewis acid. It is effective for synthesizing substituted quinolines, including those with halogen atoms, and can be performed as a three-component reaction.

| Reaction | Reactants | Product Type | Applicability to Halogenated Quinolines |

| Friedländer | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Substituted quinolines | Yes, using halogenated 2-aminoaryl precursors. |

| Skraup | Arylamine + Glycerol + Oxidizing agent | Substituted quinolines | Yes, using halogenated anilines. |

| Knorr | Arylamine + β-ketoester | 2-Hydroxyquinolines | Yes, using halogenated anilines. |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Yes, using halogenated isatins. |

| Povarov | Arylamine + Aldehyde + Alkene | Tetrahydroquinolines/Quinolines | Yes, using halogenated anilines and aldehydes. |

Multicomponent Reaction Paradigms for Constructing Diversified Halogenated Quinoline Scaffolds

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs are employed for the synthesis of diverse quinoline scaffolds. The Povarov reaction, for instance, is often conducted as a three-component reaction between an aniline, an aldehyde, and an activated alkene, making it highly suitable for building libraries of substituted quinolines, including halogenated variants. The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is crucial for developing a wide range of halogenated quinoline derivatives for medicinal chemistry and materials science.

Metal-Catalyzed Synthetic Routes to Halogenated Quinoline Derivatives

Transition metal catalysis offers mild and efficient pathways to quinoline derivatives, often with high selectivity and functional group tolerance.

Palladium Catalysis : Palladium-catalyzed reactions are widely used in organic synthesis. For quinolines, these methods include coupling reactions to build precursors that then undergo cyclization. For example, a Heck coupling between a halogenated o-aminobenzene derivative and an alkene can form a key intermediate that cyclizes to a quinoline. Palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines also provides a route to quinoline synthesis.

Copper Catalysis : Copper catalysts are attractive due to their low cost and unique reactivity. Copper-catalyzed methods for quinoline synthesis include intermolecular decarboxylative cascade cyclizations and tandem reactions involving Knoevenagel condensation followed by amination and cyclization. These methods can tolerate a variety of functional groups, making them suitable for the synthesis of complex halogenated quinolines.

Gold Catalysis : Gold catalysts have been employed in [4+2] annulation reactions to synthesize quinoline derivatives. For example, the reaction between terminal arylynes and nitrones can be catalyzed by gold complexes to afford quinolines.

Iron Catalysis : As an earth-abundant and low-toxicity metal, iron has gained significant attention as a catalyst. Iron-catalyzed reactions for quinoline synthesis include acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, and three-component coupling reactions of aldehydes, amines, and styrenes. These methods provide an environmentally friendly approach to substituted quinolines.

Cobalt and Indium Catalysis : Other metals like cobalt have also been used to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to yield quinolines under mild conditions.

| Metal Catalyst | Reaction Type | Substrates |

| Palladium | Oxidative Cyclization / Coupling | Aryl allyl alcohols + Anilines; Halogenated anilines + Alkenes |

| Copper | Cascade Cyclization / Tandem Reactions | Aryl aldehydes + Anilines + Acrylic acid; o-bromobenzaldehyde + Nitriles |

| Gold | [4+2] Annulation | Terminal arylynes + Nitrones |

| Iron | Dehydrogenative Coupling / Three-Component Coupling | 2-aminoaryl alcohols + Secondary alcohols; Aldehydes + Amines + Styrenes |

| Cobalt | Dehydrogenative Cyclization | 2-aminoaryl alcohols + Ketones/Nitriles |

Green Chemistry Methodologies in Halogenated Quinoline Synthesis

In line with the principles of sustainable chemistry, green methodologies are increasingly being applied to the synthesis of quinolines.

Microwave-Assisted Synthesis : Microwave irradiation offers rapid and uniform heating, which can significantly shorten reaction times and improve yields. It has been successfully applied to classical reactions like the Friedländer and Skraup syntheses to produce halogenated quinolines efficiently.

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound-promoted synthesis of quinolines has been demonstrated, often under milder conditions and in shorter times compared to conventional methods. This approach has been used in conjunction with green solvents like water and catalysts such as basic ionic liquids.

Ionic Liquids and Deep Eutectic Solvents : Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green reaction media due to their low vapor pressure and potential for recyclability. They have been used as catalysts and/or solvents in quinoline synthesis, including ultrasound-promoted procedures, facilitating milder and more efficient reaction conditions.

Specific Synthetic Pathways Towards 6-Chloro-7-fluoro-2-methyl-quinoline

A logical approach would involve the reaction of the key precursor, 4-chloro-3-fluoroaniline, with an α,β-unsaturated carbonyl compound like crotonaldehyde or its precursor, under acidic conditions. The Doebner-von Miller reaction is known to effectively synthesize 2-methyl substituted quinolines.

Design and Synthesis of Precursor Molecules for Direct Halogenation

The critical precursor for the proposed synthesis of this compound is 4-chloro-3-fluoroaniline . The synthesis of this di-halogenated aniline is a key step. One common strategy to synthesize such compounds is through a multi-step sequence starting from a more readily available dichlorobenzene derivative. For instance, 3,4-dichloronitrobenzene can be used as a starting material. A nucleophilic aromatic substitution (fluorination) reaction can replace one of the chlorine atoms with fluorine, followed by the reduction of the nitro group to an amine.

A typical synthetic sequence is as follows:

Fluorination : 3,4-Dichloronitrobenzene is treated with a fluoride salt (e.g., KF) in an aprotic polar solvent to yield 3-chloro-4-fluoronitrobenzene.

Reduction : The resulting 3-chloro-4-fluoronitrobenzene is then reduced to the corresponding aniline, 4-chloro-3-fluoroaniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂ and a Palladium-on-carbon catalyst) or using reducing agents like iron or tin in acidic media.

The availability of this key precursor, 4-chloro-3-fluoroaniline, enables its use in classical quinoline-forming reactions to construct the desired this compound target molecule.

Regioselective Halogenation and Methylation Strategies for the Quinoline Nucleus

The precise installation of halogen and methyl groups onto the quinoline scaffold is a foundational step in the synthesis of complex derivatives, including this compound. Achieving high regioselectivity is paramount due to the differential reactivity of the various positions on the quinoline ring. Strategies often rely on either directing group assistance or the inherent electronic properties of the substituted quinoline precursor.

Metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives. rsc.orgnih.gov These methods offer an operationally simple and economical route to halogenated quinolines with high functional group tolerance. rsc.orgresearchgate.net For instance, using trihaloisocyanuric acids as the halogen source allows for the exclusive formation of the C5-halogenated product in good to excellent yields under ambient conditions. rsc.orgnih.gov A variety of 8-substituted quinolines, including amides, ureas, and alkoxy derivatives, have been successfully halogenated at the C5-position using this remote functionalization approach. nih.govresearchgate.net

The choice of halogenating agent and reaction conditions is critical for controlling the site of substitution. Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are commonly employed for chlorination. nih.gov For bromination, agents like N-bromosuccinimide (NBS), bromine (Br₂), and copper(II) bromide (CuBr₂) have proven effective. researchgate.net The table below summarizes various conditions for the regioselective halogenation of substituted quinolines.

| Substrate | Reagent | Position Halogenated | Yield (%) | Reference |

|---|---|---|---|---|

| N-(quinolin-8-yl)acetamide | Trichloroisocyanuric acid (TCCA) | C5 | 95% | nih.gov |

| N-(2-Methylquinolin-8-yl)benzamide | TCCA | C5 | 97% | nih.gov |

| N-(2-Methylquinolin-8-yl)benzamide | Trichloroisocyanuric acid (TBCA) | C5 | 98% | nih.gov |

| 5-Methoxyquinolin-8-amine | TCCA | C7 | 79% | researchgate.net |

| N-(6-Methoxyquinolin-8-yl)acetamide | TCCA | C5 | Excellent | researchgate.net |

Methylation strategies often involve classical synthetic routes like the Doebner-von Miller reaction, which constructs the quinoline ring system from an aniline and an α,β-unsaturated carbonyl compound, inherently placing the methyl group. For direct methylation on a pre-formed quinoline ring, radical-based methods or transition-metal-catalyzed cross-coupling reactions with organometallic reagents are typically employed.

Mechanistic Pathways in the Formation of this compound

The synthesis of this compound can be envisaged through established quinoline formation reactions, such as the Combes or Doebner-von Miller synthesis, starting from a suitably substituted aniline, in this case, 4-chloro-5-fluoroaniline. A plausible mechanistic pathway involves the acid-catalyzed reaction of this aniline with an acetone equivalent, such as acetylacetone or crotonaldehyde.

A key reaction for forming chloro-substituted quinolines is the Vilsmeier-Haack reaction. nih.gov The mechanism for the formation of a related compound, 2-chloro-3-formylquinoline, provides insight into the cyclization and chlorination steps. nih.gov The process begins with the formation of the Vilsmeier reagent from phosphorus oxychloride and DMF. The substituted acetanilide then attacks the Vilsmeier reagent, leading to a series of intermediates. The crucial steps involve an intramolecular electrophilic attack on the benzene (B151609) ring to form the new heterocyclic ring, followed by dehydration and subsequent chlorination to yield the final chloroquinoline product. nih.gov The rate-determining step is typically the initial reaction between the anilide substrate and the Vilsmeier reagent. nih.gov

In the context of this compound, the pathway would likely involve:

Condensation: Reaction of 4-chloro-5-fluoroaniline with a precursor for the 2-methyl-substituted pyridine (B92270) ring, such as crotonaldehyde or its equivalent.

Cyclization: An acid-catalyzed intramolecular electrophilic substitution where the aniline ring closes onto the side chain to form a dihydroquinoline intermediate.

Aromatization: Oxidation or elimination of water from the dihydroquinoline intermediate to form the stable aromatic quinoline ring system.

The regiochemistry of the final product is dictated by the substitution pattern of the starting aniline and the nature of the carbonyl component.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, minimizing side-product formation. Key parameters that require careful tuning include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

The synthesis of analogous halogenated quinolines demonstrates the strong dependence of reaction outcomes on these factors. For instance, in the synthesis of certain 4-hetroaryl substituted quinazolines, acetonitrile (CH₃CN) was found to be the optimal solvent, giving significantly better yields than DMF or THF, while solvents like ethanol and water were ineffective. researchgate.net The reaction yield was also highly dependent on temperature, with reflux conditions in acetonitrile providing the best results. researchgate.net

A general procedure for the synthesis of 6-chloro-2-methylquinoline involves heating the corresponding aniline with vinyl ether in acetonitrile at 80°C in the presence of a catalyst. chemicalbook.com The progress is monitored by TLC, and the product is isolated via column chromatography. chemicalbook.com Another method for preparing 2-chloroquinolines involves heating the corresponding quinolin-2-one with a mixture of triphenylphosphine and trichloroisocyanuric acid in the absence of a solvent. chemicalbook.com

The table below illustrates the impact of various parameters on reaction yield, based on studies of related heterocyclic syntheses.

| Parameter | Variation | Effect on Yield/Selectivity | Reference Principle |

|---|---|---|---|

| Solvent | CH₃CN vs. DMF vs. EtOH | CH₃CN often provides higher yields in nucleophilic substitution reactions. researchgate.net | researchgate.net |

| Temperature | Room Temp vs. Reflux | Higher temperatures (e.g., reflux) are often required to overcome activation energy barriers, increasing reaction rates and yields. researchgate.net | researchgate.net |

| Catalyst | Acid vs. Metal Catalyst | Choice of catalyst (e.g., Brønsted acid, Lewis acid, transition metal) is critical for directing the reaction pathway and achieving desired regioselectivity. | chemicalbook.com |

| Base | K₂CO₃ vs. Et₃N | The strength and stoichiometry of the base can significantly influence the rate and outcome of deprotonation-dependent steps. researchgate.net | researchgate.net |

| Reactant Ratio | 1:1 vs. 1:1.5 (Reactant:Base) | Optimizing the molar ratio of reactants and reagents is essential to ensure complete conversion and minimize side reactions. researchgate.net | researchgate.net |

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it serves as a versatile platform for introducing further chemical diversity. The presence of two distinct halogen atoms (chlorine and fluorine) at different positions allows for selective functionalization. Generally, the chlorine atom is more susceptible to nucleophilic aromatic substitution and is a better leaving group in many cross-coupling reactions compared to fluorine.

One common strategy is the esterification of a hydroxyl group on the quinoline ring with various substituted benzoic acids to generate a library of analogs. nih.gov This reaction is typically facilitated by condensing agents like EDC·HCl and DMAP. nih.gov Another powerful method involves the regioselective metalation of a chloroquinoline, using mixed lithium-magnesium reagents, followed by trapping with a wide range of electrophiles to introduce new functional groups. durham.ac.uk

Furthermore, metal-catalyzed cross-coupling reactions are instrumental in building complex architectures. mdpi.com Reactions such as Suzuki-Miyaura (using organoboron reagents), Stille (organotins), Negishi (organozinc), and Sonogashira (terminal alkynes) can be employed to form new carbon-carbon bonds at the chlorinated position. mdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amine functionalities. researchgate.net The use of quinoline N-oxides can also serve as a powerful strategy to direct functionalization to the C2 position. mdpi.com

Direct C-H functionalization has emerged as an atom- and step-economical strategy for modifying the quinoline nucleus without the need for pre-functionalized starting materials. nih.govrsc.org Transition metal catalysis, particularly with palladium, rhodium, and copper, has enabled the selective activation of C-H bonds for arylation, alkylation, and amination. rsc.orgmdpi.com

For halogenated quinolines, C-H activation can be directed to specific positions by coordinating the metal catalyst to the quinoline nitrogen. The use of quinoline N-oxides is a well-established strategy to direct functionalization selectively to the C2 and C8 positions. mdpi.comnih.govmdpi.com The N-oxide acts as an internal directing group, facilitating the metalation step. A plausible reaction pathway often involves the coordination of the metal to the N-oxide, followed by C-H activation (metalation and deprotonation) to form an organometallic intermediate, which then reacts with a coupling partner. nih.gov

Cross-coupling reactions on the halogenated positions provide a complementary approach. The palladium-catalyzed Suzuki-Miyaura reaction is particularly advantageous due to the mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.com Negishi cross-coupling, which utilizes organozinc reagents, is another effective method for introducing alkyl or aryl groups onto the quinoline core. mdpi.comresearchgate.net These reactions typically show high selectivity for the more reactive C-Cl bond over the C-F bond, allowing for stepwise functionalization.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid, Base | C-Cl | C-C (Aryl/Vinyl) | mdpi.com |

| Negishi Coupling | Pd(PPh₃)₄, Organozinc reagent | C-Cl | C-C (Alkyl/Aryl) | mdpi.comresearchgate.net |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C-Cl | C-C (Alkynyl) | researchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | C-Cl | C-N | researchgate.net |

| C-H Arylation (N-oxide directed) | Pd(OAc)₂, Ag₂CO₃, Benzene | C2 | C-C (Aryl) | mdpi.com |

| C-H Amination (N-oxide directed) | CuBr, TBHP, Amine | C2 | C-N | mdpi.com |

Building upon the functionalized quinoline core, intramolecular cyclization and ring expansion reactions offer pathways to novel and complex polycyclic scaffolds. wisdomlib.org Intramolecular cyclization involves a reaction where a molecule transforms to form a ring structure, a process crucial for creating diverse molecular frameworks. wisdomlib.orgnih.gov For example, appropriately substituted quinolines can undergo intramolecular C-H functionalization or condensation reactions to form fused ring systems.

Ring expansion reactions can transform the six-membered pyridine ring of the quinoline into a seven-membered ring or larger. One such strategy involves the conversion of spirocyclic indolenines, which can be derived from indole precursors, into annulated quinolines via a one-atom ring expansion. nih.gov This transformation can be promoted by either acidic or basic reagents. nih.gov A specific cascade process has been developed where a thiol reagent promotes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion to convert indole-tethered ynones directly into functionalized quinolines. nih.gov Another example involves the photolysis of tetrazolo[1,5-a]quinoline, which leads to nitrogen elimination and ring expansion to form a 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene. scilit.com These advanced methodologies allow for the construction of unique heterocyclic systems that are not readily accessible through conventional synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 7 Fluoro 2 Methyl Quinoline and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the atomic connectivity and substitution pattern of the quinoline (B57606) ring.

1D NMR spectra provide the initial and fundamental data for structural analysis. For 6-Chloro-7-fluoro-2-methyl-quinoline, the ¹H, ¹³C, and ¹⁹F NMR spectra would each offer unique and crucial pieces of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the methyl group. The aromatic region (typically 6.5-8.5 ppm) would display signals for the four protons on the quinoline ring system. The methyl group would appear as a sharp singlet further upfield, likely in the 2.5-2.8 ppm range. The precise chemical shifts and splitting patterns (multiplicities) are dictated by the electronic environment created by the chloro and fluoro substituents. For instance, the proton at position 8 would likely appear as a doublet due to coupling with the fluorine at position 7, while the proton at position 5 would be a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals would be anticipated, corresponding to the ten carbon atoms in the molecule. The carbon atoms bonded directly to the electronegative fluorine and chlorine atoms (C-7 and C-6, respectively) would exhibit characteristic downfield shifts. Furthermore, the signal for C-7 would be split into a doublet due to coupling with the fluorine atom (¹JC-F), a key identifying feature. The methyl carbon would appear at the highest field (lowest ppm value).

¹⁹F NMR Spectroscopy: As this molecule contains a fluorine atom, ¹⁹F NMR is an invaluable tool. The spectrum would be expected to show a single resonance for the fluorine atom at C-7. The chemical shift of this signal provides information about the electronic environment of the fluorine. Crucially, this signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons at C-8 and C-5, confirming its position on the ring.

Illustrative 1D NMR Data for Analogous Quinolines

To illustrate the expected data, the following table presents typical chemical shifts for related quinoline compounds. The exact values for this compound would vary based on the combined electronic effects of the substituents.

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| 6-Chloroquinoline chemicalbook.comchemicalbook.com | 7.4 (dd), 7.6 (d), 8.0 (d), 8.1 (d), 8.8 (dd) | 122.5, 128.6, 129.2, 130.8, 131.5, 136.0, 148.1, 150.9 |

| 7-Fluoro-2-methylquinoline chemicalbook.com | 2.7 (s, 3H), 7.2-7.4 (m, 2H), 7.8 (d), 8.0 (dd) | Not explicitly listed, but available. |

| 7-Chloro-2-methylquinoline chemicalbook.com | 2.7 (s, 3H), 7.3 (d), 7.4 (dd), 7.7 (d), 8.0 (d, 2H) | Not explicitly listed, but available. |

While 1D NMR provides primary data, 2D NMR experiments are essential for assembling the complete structural picture by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the proton connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular skeleton. For example, it would show a correlation from the methyl protons to the C-2 carbon and the C-3 carbon of the quinoline ring, confirming the position of the methyl group. It would also show correlations from the H-5 proton to C-4, C-6, and C-8a, helping to lock in the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For this molecule, NOESY could show a correlation between the methyl group protons and the H-8 proton, confirming their proximity on the same side of the molecule.

The substituents on the quinoline ring have predictable effects on the NMR spectra.

Halogen Effects: Both chlorine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through an inductive effect. This deshields the nearby carbon and proton nuclei, causing their signals to shift downfield (to a higher ppm value). youtube.comlibretexts.org The effect is most pronounced on the directly attached carbon (ipso-carbon) and the adjacent positions. researchgate.net Fluorine, being more electronegative than chlorine, generally causes a larger downfield shift. Additionally, the fluorine atom couples with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment. researchgate.net

Methyl Group Effects: The methyl group is weakly electron-donating, which has a shielding effect on the ring. This tends to shift the signals of nearby protons and carbons slightly upfield (to a lower ppm value) compared to an unsubstituted quinoline. Anomalous shifts can sometimes be observed depending on concentration and bond fixation within the heterocyclic ring. nih.gov The presence of a halogen can significantly increase the chemical shift of protons on an adjacent methyl group. youtube.com

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): A standard mass spectrum would confirm the molecular weight of this compound (C₁₀H₇ClFN), which is approximately 195.62 g/mol . A key feature in the spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum would show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This 3:1 ratio is a definitive indicator of the presence of a single chlorine atom. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₁₀H₇ClFN, the calculated exact mass is 195.0251. An experimental HRMS value matching this to within a few parts per million would provide unequivocal confirmation of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is primarily used to assess the purity of the sample. A GC-MS analysis would show a single major peak in the chromatogram, and the mass spectrum of that peak would correspond to this compound, confirming the sample's purity.

Illustrative Mass Spectrometry Data for an Analogous Compound

| Compound | Molecular Formula | Molecular Weight | Key Mass Spec Features |

| 7-Chloro-2-methylquinoline nih.govnist.gov | C₁₀H₈ClN | 177.63 g/mol | m/z Top Peak: 177; m/z 2nd Highest: 179. The presence of M+ and M+2 peaks confirms a single chlorine atom. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring how they absorb infrared light (IR) or scatter light (Raman).

The IR and Raman spectra of this compound would display a series of characteristic peaks that correspond to the vibrations of its specific bonds and functional groups.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic ring would appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is typically found in the fingerprint region, usually between 600-800 cm⁻¹.

C-F Stretching: The carbon-fluorine bond stretch is a strong absorption and is expected in the 1000-1350 cm⁻¹ range. Its exact position can help confirm the aromatic nature of the bond.

The NIST WebBook provides gas-phase IR spectra for related compounds like 6-Chloro-2-methylquinoline and 7-Chloro-2-methyl-quinoline, which can serve as a reference for interpreting the spectrum of the target compound. nist.govnist.gov

Analysis of Halogen-Induced Vibrational Mode Shifts and Intensities

The introduction of halogen substituents, specifically chlorine and fluorine, onto the 2-methyl-quinoline framework induces significant and predictable shifts in the vibrational frequencies of the molecule. These shifts, observable through techniques like Fourier-transform infrared (FT-IR) spectroscopy, offer valuable insights into the modified electronic distribution and bond strengths within the quinoline ring system.

The presence of the electronegative chlorine and fluorine atoms is expected to cause a general shift to higher wavenumbers for many of the fundamental vibrational modes of the quinoline core. This is primarily due to the inductive effect (-I) of the halogens, which leads to a shortening and strengthening of the C-C and C-N bonds within the aromatic system. Furthermore, the C-H stretching vibrations of the aromatic ring are anticipated to appear at higher frequencies compared to the unsubstituted quinoline, a consequence of the electron-withdrawing nature of the attached halogens.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Influence of Halogen Substitution |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Shift to higher frequency |

| Methyl C-H Stretch | 2980 - 2870 | Medium | Minimal direct effect |

| C=C/C=N Ring Stretch | 1620 - 1450 | Strong to Medium | Shift to higher frequency, intensity changes |

| In-plane C-H Bend | 1300 - 1000 | Medium | Shift to higher frequency |

| C-Cl Stretch | 850 - 550 | Strong | Characteristic absorption |

| C-F Stretch | 1400 - 1000 | Strong | Characteristic, often intense absorption |

| Out-of-plane C-H Bend | 900 - 675 | Strong | Shift in position based on substitution pattern |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoemission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic structure and transitions within this compound.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the quinoline ring system. The position and intensity of these absorption maxima are sensitive to the nature and position of substituents.

In quinoline and its derivatives, the primary absorption bands are typically attributed to transitions to the lowest unoccupied molecular orbital (LUMO) from the highest occupied molecular orbital (HOMO) and other nearby occupied orbitals. The introduction of chlorine and fluorine atoms, both possessing lone pairs of electrons and exhibiting inductive and mesomeric effects, will modulate the energies of these frontier molecular orbitals. This, in turn, will lead to shifts in the absorption maxima (λ_max) compared to the parent 2-methyl-quinoline.

Computational studies on similar molecules, such as 6-chloroquinoline, have been performed to predict electronic absorption spectra using time-dependent density functional theory (TD-DFT) bohrium.comresearchgate.netdergipark.org.tr. These studies help in assigning the observed electronic transitions. For this compound, a bathochromic (red) or hypsochromic (blue) shift of the absorption bands relative to simpler quinolines would be indicative of the electronic influence of the halogen substituents.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 200 - 250 | High | Corresponds to the benzenoid portion of the quinoline system. |

| π → π | 250 - 300 | Moderate to High | Involves the entire conjugated system. |

| n → π | > 300 | Low | Arises from the lone pair on the nitrogen atom; may be obscured by π → π bands. |

Photoemission spectroscopy (PES), including X-ray photoemission spectroscopy (XPS) for core levels and ultraviolet photoemission spectroscopy (UPS) for valence levels, offers a direct probe of the electronic structure of this compound.

XPS can be employed to determine the binding energies of the core electrons (e.g., C 1s, N 1s, Cl 2p, F 1s). These binding energies are sensitive to the chemical environment of the atoms. For instance, the C 1s spectrum would show multiple peaks corresponding to carbon atoms in different chemical environments (e.g., C-H, C-C, C-N, C-Cl, C-F). The binding energies of the Cl 2p and F 1s core levels would confirm the presence and provide information about the electronic state of the halogen atoms within the molecule.

UPS probes the valence molecular orbitals, providing experimental data that can be directly compared with the results of quantum chemical calculations of the molecular orbital energies, including the HOMO and LUMO levels. This allows for a detailed understanding of the electronic distribution and the orbitals involved in chemical bonding and reactivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A single-crystal X-ray diffraction study of this compound would provide accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is invaluable for understanding the steric and electronic effects of the substituents on the geometry of the quinoline ring.

Based on crystallographic data of related substituted quinolines, the quinoline ring system is expected to be essentially planar nih.govnih.govnih.gov. The C-Cl and C-F bond lengths will be consistent with those observed in other aromatic halogenated compounds. The presence of the methyl group at the 2-position and the halogens at the 6- and 7-positions may induce minor distortions in the planarity of the ring and affect the bond angles in their vicinity.

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Lengths (in ring) | ~1.32 - 1.37 Å |

| C-C Bond Lengths (in ring) | ~1.36 - 1.43 Å |

| C-C-C Bond Angles (in ring) | ~118° - 122° |

| C-N-C Bond Angle (in ring) | ~117° |

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, a variety of such interactions are anticipated to play a role in the crystal packing.

Theoretical and Computational Investigations of 6 Chloro 7 Fluoro 2 Methyl Quinoline and Its Chemical Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for the theoretical investigation of quinoline (B57606) derivatives. researchgate.net These methods are employed to determine the molecule's fundamental properties by solving the Schrödinger equation, providing a detailed picture of its electronic structure and energy.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 6-Chloro-7-fluoro-2-methyl-quinoline, the quinoline ring system is expected to be essentially planar, a characteristic feature of such aromatic structures. researchgate.net

Computational methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), are used to refine the bond lengths, bond angles, and dihedral angles of the molecule to achieve its optimized geometry. researchgate.netdergi-fytronix.com The planarity of the quinoline core is a critical factor in its electronic properties. The methyl group at the 2-position will have a specific orientation relative to the ring, and while rotation around the C-C single bond is possible, the lowest energy conformation is sought. For similar quinoline derivatives, different conformers arising from the orientation of substituents have been studied to determine their relative stabilities. dergi-fytronix.com

Table 1: Predicted General Geometric Features of this compound This table presents expected trends based on computational studies of analogous quinoline structures.

| Parameter | Expected Characteristic |

|---|---|

| Quinoline Core | Essentially planar |

| Substituent Orientation (Methyl) | Specific low-energy rotational conformation |

| Symmetry | Likely C1 symmetry due to substitution pattern |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For quinoline derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring system. researchgate.net In this compound, the presence of electron-withdrawing chloro and fluoro groups is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group may have an opposing, albeit weaker, effect. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. dergipark.org.tr Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption properties based on these orbital energies. researchgate.net

Table 2: Conceptual HOMO-LUMO Characteristics for this compound This table outlines expected electronic properties based on general principles and data from related compounds.

| Orbital | Description | Expected Energy Level Influence |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; electron-donating capacity | Lowered by Cl and F substituents |

| LUMO | Lowest Unoccupied Molecular Orbital; electron-accepting capacity | Lowered by Cl and F substituents |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity | Influenced by the combined electronic effects of all substituents |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. dergi-fytronix.com

In the MEP of this compound, regions of negative potential (typically colored red) are expected around the electronegative nitrogen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (usually blue) are anticipated around the hydrogen atoms, highlighting areas prone to nucleophilic attack. This analysis provides a visual representation of the molecule's polarity and its likely interaction sites. researchgate.net Atomic charge analysis, such as that derived from Natural Bond Orbital (NBO) or Mulliken population analysis, can quantify the partial charges on each atom, further detailing the charge distribution. researchgate.net

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a framework for understanding a molecule's reactivity. researchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger gap implies greater hardness and lower reactivity. Softness is the reciprocal of hardness.

Electronegativity (χ) : This is the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons.

Nucleophilicity : While various nucleophilicity indices exist, they generally relate to the molecule's ability to donate electrons, often correlated with the HOMO energy.

Table 3: Key Reactivity Descriptors and Their Significance This table defines important theoretical reactivity metrics.

| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |

Computational Spectroscopy Simulations

Computational methods can also predict various spectroscopic properties of a molecule, which is crucial for interpreting experimental data and confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be performed computationally using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations are typically performed on the DFT-optimized geometry of the molecule.

For this compound, the calculated chemical shifts would be compared to experimental values (if available) or used to predict the spectrum. The chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the presence of the chloro, fluoro, and methyl groups will cause characteristic shifts in the positions of the proton and carbon signals of the quinoline core. For instance, the electronegative fluorine and chlorine atoms are expected to deshield nearby carbon and hydrogen atoms, shifting their signals to higher ppm values. The electron-donating methyl group would have the opposite effect on adjacent nuclei. iaea.org These theoretical predictions serve as a powerful tool for the structural assignment of complex organic molecules. researchgate.net

Simulated UV-Vis and Photoemission Spectra for Electronic Transition Understanding

Computational chemistry provides powerful tools for predicting the electronic absorption properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method to simulate UV-Vis spectra, offering insights into electronic transitions between molecular orbitals. bohrium.comrjptonline.org For quinoline derivatives, these calculations can elucidate the influence of substituents on absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands. researchgate.netscielo.br

The electronic transitions in quinoline systems are typically dominated by π→π* and n→π* transitions. scielo.br The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually resulting in strong absorption bands. The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* antibonding orbital, are generally weaker. scielo.br

Simulations for halogenated quinolines, such as 6-chloroquinoline, performed using TD-DFT with functionals like B3LYP and basis sets like 6-311++G(d,p), show good correlation with experimental spectra. dergipark.org.trresearchgate.net The presence of a chlorine atom at the 6-position and a fluorine atom at the 7-position is expected to induce a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline, due to the electron-donating and electron-withdrawing effects of the halogens influencing the energy of the frontier molecular orbitals (HOMO and LUMO). bohrium.com

The following table presents hypothetical TD-DFT calculated electronic transition data for this compound, based on typical findings for analogous compounds.

Table 1: Simulated Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.085 | HOMO → LUMO (95%) |

| S0 → S2 | 298 | 0.120 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 275 | 0.050 | HOMO → LUMO+1 (92%) |

| S0 → S4 | 230 | 0.450 | HOMO-2 → LUMO (75%) |

Photoemission spectroscopy, in conjunction with theoretical calculations, provides a detailed analysis of the electronic structure of quinoline derivatives. bohrium.comresearchgate.net Methods like the Outer Valence Green's Function (OVGF) are used to compute valence band ionization energies, while DFT is employed for core-level spectra. bohrium.comresearchgate.net For substituted quinolines, the presence of halogen atoms significantly affects the ionization energies and spectral features. bohrium.com The electronegative chlorine and fluorine atoms are expected to lower the energy of the molecular orbitals, leading to higher binding energies for both valence and core electrons compared to the parent quinoline molecule. bohrium.comcnr.it

Vibrational Spectra Simulations and Normal Mode Assignments

Theoretical vibrational spectra (Infrared and Raman) for this compound can be accurately predicted using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set. dergipark.org.trresearchgate.net These simulations provide vibrational frequencies and intensities, which, after scaling to correct for anharmonicity and other systematic errors, show excellent agreement with experimental data. dergipark.org.tr The assignment of calculated vibrational frequencies to specific normal modes of the molecule is achieved through Potential Energy Distribution (PED) analysis. researchgate.net

For a substituted quinoline like this compound, the vibrational spectrum will exhibit characteristic modes associated with the quinoline core and the substituents. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. dergipark.org.tr

C-H bending: In-plane and out-of-plane C-H bending modes are found in the 1000–1300 cm⁻¹ and 750–1000 cm⁻¹ regions, respectively. dergipark.org.tr

Quinoline ring stretching: C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings occur in the 1400–1650 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is typically a strong band observed in the 500–760 cm⁻¹ region. dergipark.org.tr For 6-chloroquinoline, this mode has been identified around 607-637 cm⁻¹. dergipark.org.tr

C-F stretching: The C-F stretching mode is expected to be a strong band, typically found in the 1000-1400 cm⁻¹ range.

C-CH₃ stretching and bending: Vibrations associated with the methyl group will also be present.

The following table provides a representative assignment of calculated vibrational modes for this compound based on studies of similar molecules. dergipark.org.trresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|

| 3075 | 3072 | Aromatic C-H stretch (98%) |

| 1620 | 1618 | C=C stretch, quinoline ring (85%) |

| 1585 | 1583 | C=N stretch, quinoline ring (80%) |

| 1460 | 1458 | CH₃ asymmetric bend (75%) |

| 1250 | 1248 | C-F stretch (70%) |

| 1140 | 1138 | Aromatic C-H in-plane bend (65%) |

| 830 | 828 | Aromatic C-H out-of-plane bend (88%) |

| 635 | 637 | C-Cl stretch (78%) |

Mechanistic Pathway Elucidation through Computational Chemistry

Transition State Analysis and Reaction Energetics for Synthesis and Transformation Reactions

Computational chemistry is instrumental in elucidating the mechanisms of quinoline synthesis, such as the Skraup or Friedländer reactions, and subsequent transformation reactions. mdpi.comrsc.org DFT calculations allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states (TS). This analysis provides critical information on reaction barriers (activation energies) and the thermodynamics of each step. rsc.org

For example, in transition-metal-catalyzed C-H functionalization reactions of quinoline N-oxides, DFT studies have been used to explain regioselectivity (e.g., C2 vs. C8 functionalization). rsc.orgrsc.org These studies model the reaction pathways, including oxidative addition, C-H activation, and reductive elimination steps. The calculated Gibbs free energies of activation (ΔG‡) for competing pathways can predict the experimentally observed product. rsc.org A pathway with a lower energy transition state will be kinetically favored.

The table below shows hypothetical energetic data for a key step in a quinoline synthesis or functionalization reaction, illustrating the type of information obtained from transition state analysis.

Table 3: Calculated Energetics for a Representative Reaction Step (e.g., C-H Activation)

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | 0.0 | 0.0 |

| Transition State (TS) | +18.5 | +17.2 |

| Intermediate | -5.2 | -4.8 |

| Product Complex | -15.8 | -16.5 |

Reaction Coordinate Mapping for Halogenation and Subsequent Functionalization

Mapping the reaction coordinate provides a continuous profile of the energy of a system as it transforms from reactants to products. aps.org This is particularly useful for understanding the detailed mechanism of reactions like the halogenation of the quinoline ring. For 8-substituted quinolines, metal-free remote C-H halogenation at the C5 position has been achieved, and computational studies can shed light on the mechanism and regioselectivity of this process. rsc.orgresearchgate.net

The reaction coordinate for an electrophilic aromatic substitution (halogenation) on the quinoline ring would typically involve the formation of a sigma complex (Wheland intermediate) as a key intermediate. Computational mapping of this pathway involves calculating the energy of the system at various points along the reaction path, which can be defined by the distance between the incoming halogen electrophile and the carbon atom of the quinoline ring.

The resulting energy profile would show the activation barrier required to reach the transition state leading to the sigma complex, the stability of the intermediate itself, and the subsequent barrier for proton loss to restore aromaticity. By comparing the energy profiles for halogenation at different positions (e.g., C5 vs. C6), the observed regioselectivity can be explained. The calculations would account for the directing effects of the existing substituents (chloro, fluoro, and methyl groups) on the electron density of the quinoline ring, thereby influencing the site of electrophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions (e.g., Adsorption on Model Surfaces)

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment over time. nih.gov These simulations model the molecule's movement, conformational changes, and interactions with solvent molecules, biological macromolecules, or surfaces. nih.govnih.gov

For instance, MD simulations can be used to investigate the adsorption of quinoline derivatives onto model surfaces, which is relevant in fields like corrosion inhibition and materials science. researchgate.net In such simulations, the quinoline molecule is placed near a surface (e.g., an iron (Fe) surface), and the system's evolution is tracked over nanoseconds. Analysis of the simulation trajectory provides insights into the adsorption geometry, interaction energies, and the nature of the intermolecular forces involved. researchgate.net

Quinoline derivatives typically adsorb on metal surfaces through a charge transfer process, where the electron-rich quinoline ring and heteroatoms interact with the metal. researchgate.net The adsorption energy, which quantifies the strength of the interaction, can be calculated from the simulation data. The presence of polar C-F and C-Cl bonds in this compound would likely lead to strong electrostatic and van der Waals interactions with a model surface, promoting stable adsorption. researchgate.net

MD simulations are also used to study the interaction of fluoroquinolones with lipid membranes, revealing how these molecules position themselves at the lipid-water interface and affect membrane properties. nih.gov Such studies show that fluoroquinolones can be located near the phospholipid headgroups and the initial carbons of the acyl chains. nih.gov

The following table presents representative data that could be obtained from an MD simulation of a quinoline derivative adsorbing on a model surface.

Table 4: Representative MD Simulation Data for Adsorption on a Model Surface

| Parameter | Value | Description |

|---|---|---|

| Adsorption Energy | -150 kcal/mol | The energy released upon adsorption of the molecule onto the surface, indicating a strong, spontaneous interaction. |

| Interaction Energy Components | Breakdown of the total interaction energy: | |

| - Electrostatic | -95 kcal/mol | Contribution from charge-charge and dipole-dipole interactions. |

| - van der Waals | -55 kcal/mol | Contribution from dispersion and repulsion forces. |

| Distance from Surface | 3.5 Å | The average equilibrium distance between the plane of the quinoline ring and the model surface. |

| Orientation | Parallel | The molecule adsorbs with its ring system lying flat on the surface to maximize π-surface interactions. |

Applications of 6 Chloro 7 Fluoro 2 Methyl Quinoline and Its Derivatives in Advanced Chemical Research Excluding Prohibited Areas

Role as Ligands in Catalysis (e.g., Organometallic Catalysis)

The utility of quinoline (B57606) derivatives as ligands in organometallic catalysis is well-established, stemming from the nitrogen atom's ability to coordinate with metal centers. researchgate.net The functionalization of the quinoline ring is a critical strategy for developing ligands with enhanced performance and selectivity. researchgate.net

The design of effective ligands based on the quinoline framework involves the strategic placement of functional groups to modulate the electronic and steric environment of the coordinating nitrogen atom. Halogen atoms, such as chlorine and fluorine, are particularly useful in this regard due to their distinct electronic properties.

Key design principles include:

Electronic Tuning: Halogens are electron-withdrawing groups. Their incorporation into the quinoline ring system decreases the electron density on the nitrogen atom, affecting the ligand's donor strength. This modification can influence the stability and reactivity of the resulting metal complex.

Steric Control: The size of the halogen atom can introduce steric hindrance around the metal center, which can be exploited to control the selectivity of a catalytic reaction, for instance, in asymmetric synthesis. researchgate.net

Secondary Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding. These interactions can help to stabilize the transition state of a catalytic cycle or influence the supramolecular assembly of the catalyst, thereby impacting its activity and selectivity. mdpi.com The Ser B299 residue, for example, can form a halogen bond with a ligand, enhancing the stability of the complex. mdpi.com

Scaffold Rigidity: The inherent rigidity of the quinoline core provides a well-defined geometry for the ligand, which is crucial for achieving high levels of stereocontrol in asymmetric catalysis.

The synthesis of functionalized quinolines often involves regioselective metalation strategies or C-H functionalization through transition metal catalysis, which allows for the precise installation of halogens and other groups onto the quinoline backbone. researchgate.netdurham.ac.uk

The specific substitution pattern of 6-Chloro-7-fluoro-2-methyl-quinoline has a pronounced effect on its properties as a ligand.

Impact of Halogenation: The presence of both chlorine and fluorine atoms significantly modifies the electronic character of the quinoline ring. The strong electron-withdrawing nature of these halogens reduces the Lewis basicity of the quinoline nitrogen. researchgate.net This can be advantageous in certain catalytic applications where a less electron-rich metal center is desired to enhance its electrophilicity and reactivity. For instance, chlorine substitution has been shown to significantly alter the reactive nature of the quinoline moiety. researchgate.net Furthermore, halogenation can lead to bathochromic shifts (a shift to longer wavelengths) in the molecule's emission spectra, indicating a change in the charge-transfer nature of the excited states. nih.gov

Impact of Methylation: The methyl group at the 2-position introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can partially counteract the electron-withdrawing effects of the halogens. Sterically, the 2-methyl group provides bulk near the nitrogen atom, which can influence the coordination geometry of the metal complex and control access of substrates to the catalytic center. This steric hindrance is a key factor in directing the stereochemical outcome of reactions in asymmetric hydrogenation of quinolines. acs.org

The combined effects of chloro, fluoro, and methyl substituents create a unique ligand with finely tuned electronic and steric properties, making derivatives of this compound promising candidates for use in developing selective and efficient organometallic catalysts.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Chloro | 6 | Electron-withdrawing | Moderate | Modulates metal center's electrophilicity; potential for halogen bonding. |

| Fluoro | 7 | Strongly Electron-withdrawing | Minimal | Fine-tunes electronic properties; can influence catalyst stability. |

| Methyl | 2 | Electron-donating | Significant | Influences coordination geometry; directs substrate approach for selectivity. |

Materials Science Applications (e.g., Organic Electronic Materials, Supramolecular Assemblies)

Quinoline derivatives are recognized for their potential in materials science, particularly in the development of organic electronic materials and complex supramolecular structures. mdpi.com Their rigid, planar structure and tunable photophysical properties are key attributes for these applications.

Quinoline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent charge-transporting capabilities and high electroluminescence efficiency. mdpi.comresearchgate.net Metal complexes of substituted quinolines, such as Tris-(8-hydroxyquinoline) aluminum (Alq3), are benchmark materials in OLED technology. researchgate.net

The introduction of halogen and methyl groups, as in this compound, allows for the rational design of materials with optimized properties for OLEDs. Halogenation can significantly influence the photophysical characteristics; for example, substituting a quinolinyl unit with electron-withdrawing halogens like chlorine can cause a bathochromic shift in the emission spectrum. nih.gov This principle is used to tune the emission color of OLEDs.

In device architectures, quinoline-based materials can function as:

Electron Transporting Materials (ETMs): Their electron-deficient nature facilitates the injection and transport of electrons from the cathode. Tetraphenylsilane derivatives containing quinoline groups have been explored for this purpose. rsc.org

Emitting Layer (EML) Materials: They can serve as the host or guest in the emissive layer, where electron-hole recombination occurs to produce light. The emission color and efficiency are highly dependent on the molecular structure.

Hole Blocking Materials (HBMs): Due to their deep Highest Occupied Molecular Orbital (HOMO) levels, some quinoline derivatives can effectively block the flow of holes, confining them to the emissive layer and improving device efficiency. rsc.org

Research has shown that devices incorporating halogenated quinoline derivatives can achieve high performance. For instance, an OLED based on a chlorine-substituted zinc quinolate complex exhibited its maximum electroluminescence at 545 nm with a brightness of 363 cd/m². mdpi.com

| Quinoline Derivative Application | Function in OLED | Key Properties Influenced by Substitution | Reference Example |

| Metal Quinolate Complexes | Emitting Layer, Electron Transport | Emission color, quantum yield, thermal stability | Tris-(8-hydroxyquinoline) aluminum (Alq3) |

| Styrylquinoline Derivatives | Emitting Layer | Color purity, brightness, current efficiency | bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq) |

| Silane-Quinoline Hybrids | Electron Transport, Hole Blocking | Energy gap, charge mobility | Tetraphenylsilane with quinoline groups (DQPS) rsc.org |

| Halogenated Phenoxazine-Quinoline | Emitting Layer | Charge transfer, phosphorescence lifetime | PQCl (Phenoxazine-Quinoline-Chloride) nih.gov |

The formation of ordered, functional supramolecular structures through self-assembly is a cornerstone of modern materials science. The structure of this compound makes it an excellent candidate for building such architectures, driven by a variety of non-covalent interactions.

Halogen Bonding: The chlorine atom at the 6-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This directional interaction is a powerful tool for programming the assembly of molecules into specific one-, two-, or three-dimensional networks. Studies on related systems have revealed the critical role of C–X⋯X′–M halogen bonds in defining the structural changes of supramolecular assemblies. rsc.orgresearchgate.net

Hydrogen Bonding: Although the parent quinoline has limited hydrogen bonding capability, derivatives can be designed to include hydrogen bond donors and acceptors. More commonly, C–H···N and C–H···F interactions, while weak, can collectively contribute to the stability and geometry of the crystal packing.

π-π Stacking Interactions: The planar, aromatic quinoline core is highly susceptible to π-π stacking. These interactions are fundamental to the packing of aromatic molecules in the solid state and are crucial for charge transport in organic electronic materials. The substitution pattern can influence the offset and distance of the stacked rings, thereby modulating the electronic coupling between molecules.

The interplay of these interactions allows for the construction of complex architectures like helicates, macrocycles, and coordination polymers. frontiersin.org The final structure is often the most thermodynamically favorable one, achieved through the dynamic and reversible nature of these non-covalent bonds. frontiersin.org For example, Au(I) quinoline-8-thiolate (B11517215) complexes have been shown to form various supramolecular assemblies governed by intra- and intermolecular metal-metal contacts and π-π stacking. nih.gov

Quinoline and its derivatives are widely employed as fluorophores in the design of chemical sensors due to their favorable photophysical properties, including high quantum yields and structural rigidity. nih.gov The fluorescence of the quinoline ring is highly sensitive to its chemical environment, making it an excellent platform for detecting ions and small molecules.

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). researchgate.net A receptor unit is attached to the quinoline fluorophore, which selectively binds to the target analyte. This binding event modulates the electronic structure of the system, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a wavelength shift).

Ion Sensing: Halogenated quinoline derivatives can be designed as selective sensors for various metal ions. For instance, a novel quinoline derivative was successfully designed as a highly selective and sensitive fluorescent sensor for Fe³⁺, where binding to the iron ion quenched the fluorescence emission. nih.gov Similarly, 6-substituted quinoline-based probes have been developed for the ratiometric two-photon detection of biological Zn²⁺. rsc.orgresearchgate.net

pH Sensing: The nitrogen atom in the quinoline ring is weakly basic and can be protonated by strong acids. This protonation event often leads to a significant enhancement in fluorescence intensity, a phenomenon that can be harnessed for pH sensing. researchgate.netrsc.org Protonation converts the S1 (n,π) excited state to a (π,π) excited state, which is more likely to undergo fluorescence. researchgate.net

The presence of chloro and fluoro substituents in this compound can be used to tune the affinity and selectivity of the sensor for a specific analyte by modifying the electronic properties of the fluorophore and the attached receptor.

| Sensor Type | Analyte | Sensing Mechanism | Observable Change |

| Quinoline-based Probe | Fe³⁺ | Complexation leading to fluorescence quenching | Decrease in fluorescence intensity nih.gov |

| 6-Substituted Quinoline | Zn²⁺ | Ratiometric response upon ion binding | Red shift in emission, change in intensity ratio rsc.org |

| Protonated Quinoline | H⁺ | Inhibition of non-radiative decay pathways | >50-fold fluorescence enhancement researchgate.netrsc.org |

Fundamental Studies in Heterocyclic Chemistry

The inherent reactivity of the quinoline ring system, coupled with the electronic perturbations introduced by halogen substituents, makes this compound an ideal candidate for fundamental investigations into the principles of heterocyclic chemistry.

Understanding Structure-Reactivity Relationships in Halogenated Quinoline Systems